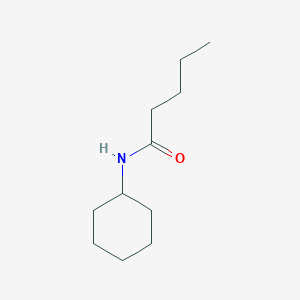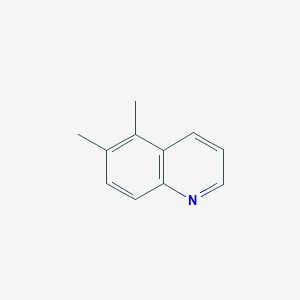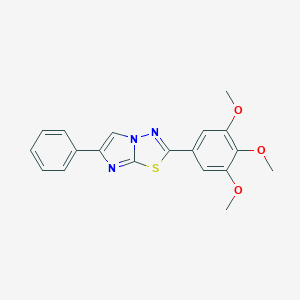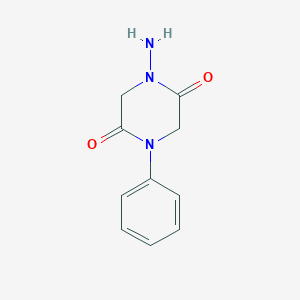![molecular formula C18H16N4O2S B184668 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 4889-92-3](/img/structure/B184668.png)
6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound belongs to the class of triazolothiadiazoles, which have been found to exhibit various biological activities such as antimicrobial, anticancer, and antitubercular properties.
Wirkmechanismus
The mechanism of action of 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound acts by inhibiting the growth of bacterial cells through the inhibition of bacterial DNA synthesis. Furthermore, this compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemische Und Physiologische Effekte
6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. One of the studies reported that this compound exhibits significant antioxidant activity, which may be attributed to its ability to scavenge free radicals. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent antimicrobial, anticancer, and antitubercular activities. Furthermore, this compound exhibits significant antioxidant and anti-inflammatory activities, which may be useful in the development of new drugs. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
Future research on 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole should focus on the development of new drugs based on its potent biological activities. Furthermore, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Other future directions include the synthesis of new analogs of this compound and the evaluation of their biological activities.
Synthesemethoden
The synthesis of 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 4-ethoxybenzaldehyde, 2-methoxybenzaldehyde, and thiosemicarbazide in the presence of glacial acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. Another method involves the reaction of 4-ethoxybenzaldehyde, 2-methoxybenzaldehyde, and thiosemicarbazide in the presence of sodium ethoxide and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the studies reported that this compound exhibits potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Another study reported that this compound exhibits significant anticancer activity against human breast cancer cells. Furthermore, this compound has also been found to exhibit antitubercular activity against Mycobacterium tuberculosis.
Eigenschaften
CAS-Nummer |
4889-92-3 |
|---|---|
Produktname |
6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Molekularformel |
C18H16N4O2S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4O2S/c1-3-24-13-10-8-12(9-11-13)17-21-22-16(19-20-18(22)25-17)14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
GAWGFOOPWBOAOZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)





